2-Amino-2-cyclopropylethanol
Overview
Description
2-Amino-2-cyclopropylethanol is an organic compound with the molecular formula C5H11NO It is characterized by a cyclopropyl group attached to an aminoethanol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-2-cyclopropylethanol can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethylamine with ethylene oxide under controlled conditions. The reaction typically requires a catalyst, such as a strong acid, and is conducted at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as distillation or crystallization, to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-cyclopropylethanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound to produce corresponding oxo-compounds.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The major product of oxidation is 2-cyclopropylethanol.
Reduction: The major product of reduction is cyclopropylmethylamine.
Substitution: The major products depend on the specific nucleophile used in the reaction.
Scientific Research Applications
2-Amino-2-cyclopropylethanol has several scientific research applications across various fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: The compound can be used as a probe in biochemical studies to understand enzyme mechanisms and interactions.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
2-Amino-2-cyclopropylethanol is similar to other amino alcohols, such as ethanolamine and serinol. its unique cyclopropyl group imparts distinct chemical properties and reactivity compared to these compounds. The cyclopropyl group can influence the compound's stability, reactivity, and interactions with biological targets.
Comparison with Similar Compounds
Ethanolamine
Serinol
Cyclopropylamine
Properties
IUPAC Name |
2-amino-2-cyclopropylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c6-5(3-7)4-1-2-4/h4-5,7H,1-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCCGHDKJXAQLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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